molecular formula C16H21NO5 B13508875 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid

Cat. No.: B13508875
M. Wt: 307.34 g/mol
InChI Key: HHDRYSGGQZNTOI-UHFFFAOYSA-N
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Description

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: is an organic compound with the molecular formula C16H21NO4 It is a derivative of propanoic acid, featuring a piperidine ring substituted with a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the piperidine derivative with propanoic acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxylated piperidine derivatives.

    Substitution: Piperidine derivatives with various functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-((1-((tert-Butoxy)carbonyl)piperidin-4-yl)oxy)propanoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the piperidine ring.

Uniqueness

  • The presence of the benzyloxycarbonyl group provides unique reactivity and stability compared to other protecting groups.
  • The combination of the piperidine ring and propanoic acid moiety offers distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

3-(1-phenylmethoxycarbonylpiperidin-4-yl)oxypropanoic acid

InChI

InChI=1S/C16H21NO5/c18-15(19)8-11-21-14-6-9-17(10-7-14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19)

InChI Key

HHDRYSGGQZNTOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCCC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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